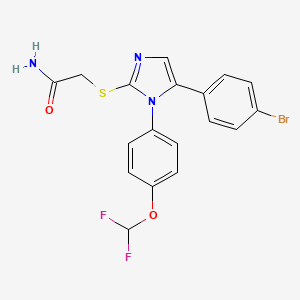

2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrF2N3O2S/c19-12-3-1-11(2-4-12)15-9-23-18(27-10-16(22)25)24(15)13-5-7-14(8-6-13)26-17(20)21/h1-9,17H,10H2,(H2,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIROEQZOYYFJLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC(=O)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrF2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazole core, followed by the introduction of the bromophenyl and difluoromethoxyphenyl groups. The final step involves the formation of the thioacetamide moiety. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into corresponding amines or alcohols.

Substitution: The bromine atom can be substituted with other nucleophiles, leading to a wide range of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can serve as a probe for studying biological processes involving sulfur-containing compounds.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The presence of the imidazole ring allows it to bind to enzymes or receptors, potentially inhibiting their activity. The bromophenyl and difluoromethoxyphenyl groups contribute to its binding affinity and specificity. The thioacetamide moiety may also play a role in its biological activity by interacting with thiol groups in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and analogous imidazole derivatives from the evidence:

Structural and Functional Insights:

In 9c, this group contributes to α-glucosidase inhibition . The difluoromethoxy group in the target compound may offer superior metabolic stability compared to methoxy or methyl groups (e.g., in and ) due to reduced susceptibility to oxidative degradation . Thiazole and triazole moieties (e.g., 9c, 9) are associated with diverse biological activities, including enzyme inhibition and antimicrobial effects, but introduce synthetic complexity .

Synthetic Methodologies :

- The target compound’s synthesis likely follows a nucleophilic substitution between the imidazole-2-thiol intermediate and chloroacetamide, as seen in Compound 21 () and Compound 9 (). Yields for such reactions range from 60% to 96%, depending on purification methods .

- In contrast, benzimidazole derivatives (e.g., 4d) require multistep syntheses involving cyclization and oxidation, leading to lower yields (e.g., 60% for 4d) .

Physical Properties :

- Melting points for bromophenyl-containing imidazoles (e.g., 245–247°C for 4d) are generally higher than those with smaller substituents (e.g., fluorophenyl or methoxy groups), reflecting increased molecular rigidity .

- IR and NMR data () confirm the presence of key functional groups (e.g., C=O at ~1680 cm⁻¹, aromatic C-H stretches ~3000 cm⁻¹), which are consistent across analogs .

Biological Relevance: While direct activity data for the target compound are absent, structurally related compounds exhibit α-glucosidase inhibition (9c), COX-1/2 modulation (Compound 9), and antifungal effects (4d). The difluoromethoxy group in the target compound may enhance blood-brain barrier penetration compared to non-fluorinated analogs .

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is a novel derivative of imidazole, which has garnered attention for its potential biological activities. This compound is characterized by the presence of a thioacetamide moiety linked to a substituted imidazole, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps, including the formation of the imidazole ring and subsequent functionalization with bromophenyl and difluoromethoxy groups. The structural integrity and purity of the compound are confirmed through various spectroscopic methods such as NMR and mass spectrometry.

Biological Activity Overview

The biological activity of this compound can be classified into several categories:

1. Anticancer Activity

Research indicates that imidazole derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives with similar structural motifs have been evaluated against various cancer cell lines, including breast cancer (MCF7), showing promising results in reducing cell viability .

2. Antimicrobial Activity

Imidazole derivatives are also noted for their antimicrobial properties. The compound's structural features suggest potential activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that related compounds exhibit significant antimicrobial effects, attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

3. Anti-inflammatory Activity

Compounds containing imidazole rings have been investigated for their anti-inflammatory effects. The presence of the thioacetamide group may enhance these properties by modulating inflammatory pathways. Preliminary studies suggest that similar compounds can reduce pro-inflammatory cytokine levels in vitro, indicating a potential therapeutic role in inflammatory diseases .

The mechanisms underlying the biological activities of this compound are still being elucidated. Key proposed mechanisms include:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in cancer progression and inflammation.

- Interaction with Cellular Targets : Molecular docking studies suggest that these compounds can bind effectively to specific receptors or enzymes, altering their activity.

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer efficacy of imidazole derivatives showed that a compound structurally similar to this compound exhibited IC50 values in the micromolar range against MCF7 cells. This indicates a strong potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial activity of various thioacetamide derivatives, revealing that those containing difluoromethoxy groups displayed superior activity against Staphylococcus aureus and Escherichia coli compared to standard antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.